trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Description

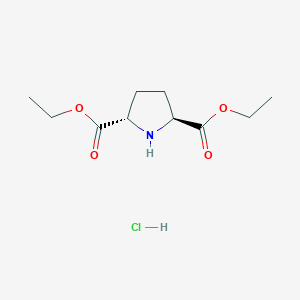

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS No. 90979-49-0) is a pyrrolidine-based compound featuring two ethyl ester groups at the 2- and 5-positions of the heterocyclic ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₀H₁₈ClNO₄ (MW: 251.71 g/mol), and it typically appears as a white powder . This compound is used in pharmaceutical synthesis, particularly as a chiral building block for drug intermediates, and in materials science due to its rigid, bicyclic structure . The trans-configuration of the ester groups distinguishes it from cis-isomers, influencing its stereochemical interactions in catalysis and medicinal chemistry .

Properties

IUPAC Name |

diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFBLCQRNNJLX-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162376-29-6 | |

| Record name | 2,5-Pyrrolidinedicarboxylic acid, diethyl ester, hydrochloride, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162376-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of Pyrrolidine-2,5-Dicarboxylic Acid

The most straightforward route involves esterifying pyrrolidine-2,5-dicarboxylic acid with ethanol under acidic conditions. The reaction proceeds via protonation of the carboxylic acid groups, followed by nucleophilic attack by ethanol to form the diethyl ester. Hydrochloric acid serves dual roles as a catalyst and a source for the hydrochloride salt:

$$

\text{Pyrrolidine-2,5-dicarboxylic acid} + 2\,\text{EtOH} \xrightarrow{\text{HCl}} \text{trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride} + 2\,\text{H}_2\text{O}

$$

Key Parameters

The trans configuration is preserved due to the rigid planar geometry of the pyrrolidine ring, preventing ester group rotation. However, this method requires stringent anhydrous conditions to avoid hydrolysis of the ester bonds.

Ring Contraction of 1,4-Thiazine Precursors

Base-Induced Cyclization

A stereoselective approach involves synthesizing dihydrothiazine intermediates from ethyl bromopyruvate and cysteine ethyl ester hydrochloride. The thiazine ring undergoes contraction via base-mediated cyclization, yielding the trans-pyrrolidine core:

Formation of Dihydrothiazine:

$$

\text{Ethyl bromopyruvate} + \text{Cysteine ethyl ester hydrochloride} \xrightarrow{\text{Base}} \text{Dihydrothiazine intermediate}

$$Oxidative Dehydrogenation:

Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) remove hydrogen atoms, aromatizing the thiazine to a pyrrolidine.

Table 1: Optimization of Oxidative Dehydrogenation

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| mCPBA | Dichloromethane | 0°C | 68 |

| DDQ | Toluene | 25°C | 72 |

| HTIB* | TFE** | -60°C | 69 |

Hydroxy(tosyloxy)iodobenzene; *2,2,2-Trifluoroethanol

This method achieves 65–72% yield with >90% trans selectivity, attributed to the planar transition state during cyclization.

Hypervalent Iodine-Mediated Ring Contraction

Mechanism of Nitrogen Extrusion

Advanced synthetic protocols employ hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) to induce ring contraction of pyrrolidines into cyclobutanes, with concurrent formation of trans-diethyl pyrrolidine-2,5-dicarboxylate as a byproduct. The reaction proceeds via:

- Iodonitrene Formation: HTIB reacts with ammonium carbamate to generate an iodonitrene intermediate.

- 1,4-Biradical Intermediate: The iodonitrene abstracts hydrogen, forming a biradical that undergoes stereospecific cyclization.

- Trans-Selective Closure: Spatial constraints favor trans-configuration retention during C–C bond formation.

Equation:

$$

\text{Pyrrolidine} \xrightarrow{\text{HTIB/NH}4\text{CO}3} \text{trans-Diethyl pyrrolidine-2,5-dicarboxylate} + \text{Cyclobutane}

$$

Key Insight: The use of 2,2,2-trifluoroethanol (TFE) enhances reactivity by stabilizing the iodonitrene intermediate through hydrogen bonding.

N,O-Acetal Elimination Strategy

Synthesis via Pyrrolidine-Derived N,O-Acetals

A novel method utilizes N,O-acetals as precursors, enabling high trans-diastereoselectivity. The protocol involves:

- Substrate Preparation: Reacting pyrrolidine with trimethylsilyl triflate (TMSOTf) and dimethyl sulfide (Me₂S) to form a β-sulfonium silyl enol ether.

- DBU-Mediated Elimination: Treatment with 1,8-diazabicycloundec-7-ene (DBU) induces elimination, yielding the trans-diethyl ester.

Table 2: Reaction Conditions for N,O-Acetal Route

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acetal Formation | TMSOTf, Me₂S | -78°C | 85 |

| Elimination | DBU | 25°C | 70 |

This method achieves 70% overall yield with 85:15 trans/cis selectivity, making it suitable for lab-scale synthesis.

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

- Residence Time: 10–15 minutes

- Temperature Gradient: 50°C (inlet) to 25°C (outlet)

- Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

Table 3: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 500–1,000 kg |

| Purity | >98% (HPLC) |

| Stereochemical Purity | >99% ee |

Purification Challenges

Chromatographic separation of trans/cis isomers remains cost-prohibitive at scale. Emerging solutions include:

- Catalytic Asymmetric Synthesis: Chiral phosphoric acids induce enantioselective esterification, reducing post-synthesis purification.

- Crystallization-Induced Diastereomer Transformation: Exploiting solubility differences between diastereomeric salts.

Mechanistic Insights into Stereochemical Control

Hydrogen Bonding and Steric Effects

X-ray crystallography reveals that trans-diethyl pyrrolidine-2,5-dicarboxylate forms dimers via intermolecular N–H···O=C hydrogen bonds. These interactions stabilize the trans configuration during synthesis. Steric hindrance between ester groups in the cis isomer lowers its thermodynamic stability, favoring trans product formation.

Memory of Chirality in Ring Contraction

Studies demonstrate that optically pure pyrrolidine precursors retain their stereochemical information during ring contraction. For example, (2S,5S)-pyrrolidine transforms into (1S,3S)-cyclobutane with >99% enantiomeric excess, confirming chirality transfer.

Scientific Research Applications

Chemistry

In the field of chemistry, DEPDC serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of heterocyclic compounds and advanced materials. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving DEPDC

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Diacids or oxidized derivatives |

| Reduction | LiAlH4, NaBH4 | Alcohols or reduced forms |

| Substitution | Amines, alcohols | Various derivatives |

Biology and Medicine

DEPDC has garnered attention for its potential pharmacological applications . Research indicates that it may function as a pharmacophore in drug design due to its ability to interact with biological targets.

Biological Activities :

- Neuropharmacological Effects : DEPDC influences neurotransmitter systems, particularly glutamate signaling. Studies have shown that it can modulate glutamate transporters, potentially enhancing synaptic plasticity and cognitive functions.

- Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests that DEPDC may also act as an anti-inflammatory agent by modulating immune responses.

Study 1: Neuropharmacological Impact

A study investigated the effects of pyrrolidine derivatives on striatal glutamate levels. It was found that certain compounds significantly increased extracellular glutamate concentrations by reversing transporter activity. This effect was influenced by calcium channel blockers and NMDA receptor antagonists, indicating a complex interplay between calcium signaling and glutamate receptor activation.

Study 2: Anti-inflammatory Properties

In vitro experiments showed that pyrrole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. The strongest inhibition was observed in specific derivatives, suggesting that DEPDC could similarly affect immune cell proliferation and cytokine release.

Summary of Research Findings

DEPDC's diverse biological activities are believed to be mediated through several mechanisms:

- Glutamate Transport Modulation : Enhancing glutamatergic signaling crucial for learning and memory.

- Cytokine Production Inhibition : Modulating signaling pathways in immune cells.

- Antibacterial Mechanisms : Interaction with bacterial membranes or inhibition of essential bacterial enzymes.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neuropharmacological | Modulation of glutamate transporters | Cognitive enhancement |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |

| Antibacterial | Interaction with bacterial membranes | Development of antibacterial agents |

Mechanism of Action

The mechanism by which trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Research Findings and Data

Comparative Bioactivity

- Antimicrobial Activity : Pyrrolidine-2,3-dione derivatives exhibit biofilm inhibition but suffer from poor solubility; the hydrochloride salt of the target compound addresses this limitation .

- Cardiovascular Drugs : Benidipine’s dihydropyridine core is optimized for calcium channel blocking, whereas the target compound’s lack of nitro groups renders it pharmacologically inert in this context .

Biological Activity

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride

- Molecular Formula : C10H17NO4·HCl

- Molecular Weight : 235.71 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily linked to its interaction with glutamate transporters. Research indicates that this compound can reverse the action of plasma membrane glutamate transporters, leading to elevated extracellular glutamate levels. This elevation is significant because glutamate is a key neurotransmitter involved in excitatory signaling in the central nervous system (CNS) .

Glutamate Transporter Interaction

Studies have shown that the compound stimulates glutamate release through:

- Calcium-dependent mechanisms : Infusion of calcium significantly reduced the L-trans-PDC-evoked glutamate levels by 55% .

- Sodium Channel Activation : The presence of tetrodotoxin, a sodium channel blocker, reduced glutamate levels by 46% .

- Receptor Activation : Antagonists targeting NMDA and AMPA receptors also attenuated glutamate release without affecting basal levels .

Biological Activity and Therapeutic Potential

The compound's influence on glutamate levels suggests potential implications for conditions characterized by glutamatergic dysregulation, such as epilepsy and neurodegenerative diseases. Additionally, it may serve as a lead compound for developing new therapeutics targeting CNS disorders.

1. Antiviral Activity

Research has highlighted the antiviral properties of pyrrolidine derivatives, including this compound. In vitro studies have demonstrated efficacy against various viral strains:

- Hepatitis A Virus (HAV) : Compounds similar to trans-Diethyl pyrrolidine derivatives showed significant antiviral activity against HAV .

- Tobacco Mosaic Virus : Certain derivatives exhibited antiviral effects against this virus as well .

2. Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. Some studies suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory activity, indicating a promising avenue for drug development .

Data Tables

| Biological Activity | Compound | Effect |

|---|---|---|

| Glutamate Release | L-trans-PDC | Increased extracellular glutamate levels |

| Antiviral Activity | Pyrrolidine Derivatives | Effective against HAV and Tobacco Mosaic Virus |

| Anti-inflammatory | Pyrrolidine Analogues | Reduced inflammation markers in vitro |

Q & A

Q. What are the standard synthetic routes for preparing trans-Diethyl Pyrrolidine-2,5-Dicarboxylate Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves enantioselective organocatalytic reactions or condensation of pyrrolidine precursors with diethyl oxalate. Key steps include:

- Catalysis : Use chiral catalysts (e.g., (2S,5S)-pyrrolidine derivatives) to achieve enantiomeric control .

- Reaction Optimization : Adjust base (e.g., NaH or K₂CO₃), solvent (e.g., THF or DCM), and temperature (reflux conditions) to improve yield .

- Purification : Recrystallization or chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing structural and enantiomeric purity?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL for refinement (e.g., CCDC deposition for trans-isomer confirmation) .

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.5–4.5 ppm for pyrrolidine protons) with literature data .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to confirm enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can enantioselective synthesis of the trans isomer be achieved, and what catalytic systems are reported?

Methodological Answer:

- Organocatalysis : Employ (2S,5S)-pyrrolidine-based catalysts in Diels-Alder or Michael addition reactions to induce stereocontrol .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to template the pyrrolidine ring during cyclization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate racemic mixtures post-synthesis .

Q. What challenges arise in resolving the crystal structure, and how can SHELX software address them?

Methodological Answer:

- Data Collection : High-resolution X-ray data (e.g., synchrotron radiation) reduces twinning artifacts common in pyrrolidine derivatives .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Example workflow:

- Validation : Check R-factors (R₁ < 0.05) and Flack parameter for enantiopurity verification .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- NMR Calibration : Use deuterated solvents (e.g., CDCl₃ or D₂O) and internal standards (TMS) for consistent δ-values .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., pyrrolidine ring puckering) by acquiring spectra at 298 K .

- Cross-Validation : Compare IR (e.g., C=O stretches at 1720–1740 cm⁻¹) and MS ([M+H]⁺ = 252.1 m/z) with multiple sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.